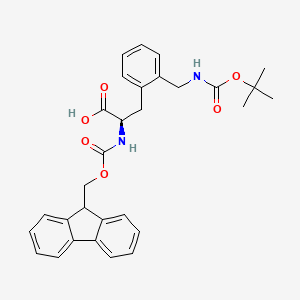

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid

説明

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fmoc-D-2-Aminomethylphe(Boc) is primarily used in the field of peptide synthesis . The compound’s primary targets are the carboxyl group of an amino acid and the Na-amino group, which require activation and protection respectively during peptide synthesis .

Mode of Action

The compound, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid, functions as a protecting group in peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The compound’s use allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The use of Fmoc-D-2-Aminomethylphe(Boc) in peptide synthesis results in the formation of peptides of significant size and complexity . It has been used as a reactant in the synthesis of second-generation DNA-templated macrocycle libraries .

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid, commonly referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a fluorenyl group, which enhances its hydrophobic characteristics, and an amino acid backbone that may facilitate interactions with various biological targets. Its molecular formula is C22H28N2O4, and it has a molecular weight of approximately 396.48 g/mol.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorenyl moiety allows for binding to hydrophobic pockets within proteins, while the amino acid structure can engage in hydrogen bonding and π-π stacking interactions with active sites. These interactions can modulate the activity of target proteins, leading to various biological effects.

Enzyme Inhibition

Recent studies have highlighted the role of fluorenyl derivatives in enzyme inhibition. For example, compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways, such as InhA from Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis . This inhibition is vital for developing new antimicrobial agents against resistant strains of bacteria.

Antimicrobial Activity

Fluorenyl derivatives have demonstrated significant antimicrobial properties. A study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the fluorenyl group could enhance antimicrobial efficacy .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that fluorenone derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells . The introduction of specific substituents on the fluorenone framework has been linked to increased antiproliferative activity.

Case Studies

Research Findings

- Antimicrobial Resistance : Fluorenone derivatives are being investigated for their potential to combat antimicrobial resistance due to their unique structural properties that enhance binding affinity to bacterial targets .

- Topoisomerase Inhibition : Structural modifications have been shown to improve the efficacy of fluorenone-based compounds as topoisomerase inhibitors, making them promising candidates for cancer therapy .

- Molecular Docking Studies : Computational studies have revealed how variations in substituents affect binding interactions with target proteins, providing insights into designing more effective derivatives .

科学的研究の応用

Peptide Synthesis

Fmoc-D-Lys(Boc)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the selective deprotection of amino acids, facilitating the stepwise assembly of peptides. This method is crucial for producing peptides with specific sequences that can exhibit desired biological activities.

Drug Development

The compound has been investigated for its potential in drug design, particularly as a precursor for synthesizing peptide-based drugs. Its ability to form stable conjugates with other pharmacophores enhances the therapeutic efficacy of the resulting compounds. For instance, derivatives of Fmoc-D-Lys(Boc)-OH have been explored for their activity against various targets, including enzymes and receptors involved in disease processes.

Bioconjugation Techniques

Fmoc-D-Lys(Boc)-OH serves as a versatile linker in bioconjugation strategies, allowing researchers to attach biologically active molecules to peptides or proteins. This application is particularly relevant in the development of targeted therapies and vaccines, where precise delivery of therapeutic agents is essential for efficacy.

Antibody Drug Conjugates (ADCs)

In the context of antibody-drug conjugates, Fmoc-D-Lys(Boc)-OH can be used to link cytotoxic drugs to antibodies, improving the selectivity and potency of cancer treatments. Research has shown that ADCs utilizing this compound can effectively target cancer cells while minimizing damage to healthy tissues.

Research on Biological Mechanisms

Studies have utilized Fmoc-D-Lys(Boc)-OH derivatives to investigate various biological mechanisms, including apoptosis and cell signaling pathways. By modifying the structure of this compound, researchers can explore its effects on cellular processes and identify potential therapeutic targets.

Case Studies

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANGKBPWIFXZHS-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428045 | |

| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217729-44-6 | |

| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。